![molecular formula C9H14O2 B14761314 dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-3’H-7-oxaspiro[bicyclo[410]heptane-3,2’-furan] is a spiro compound characterized by a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] typically involves the formation of a spirocyclopropane ring. One common method is the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spirocyclopropane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The spirocyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties.
Industry: Used in the production of advanced materials with specific mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] involves its interaction with molecular targets through its spirocyclopropane ring. This ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds also feature a spirocyclopropane ring and are used in medicinal chemistry.
Bicyclo[2.2.1]heptane: Known for its use in the synthesis of natural products and bioactive compounds.
Bicyclo[4.1.0]heptane: Another spiro compound with applications in synthetic chemistry.
Uniqueness
Dihydro-3’H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2’-furan] is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
spiro[7-oxabicyclo[4.1.0]heptane-3,2'-oxolane] |
InChI |
InChI=1S/C9H14O2/c1-3-9(10-5-1)4-2-7-8(6-9)11-7/h7-8H,1-6H2 |
Clave InChI |
UFCDQZLLSOMAIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC3C(C2)O3)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
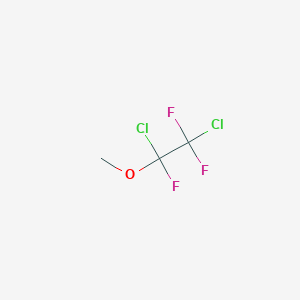
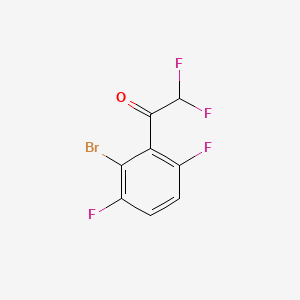
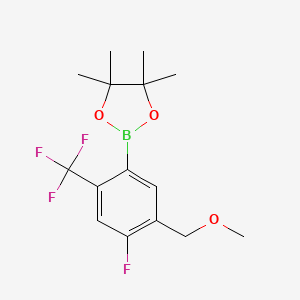
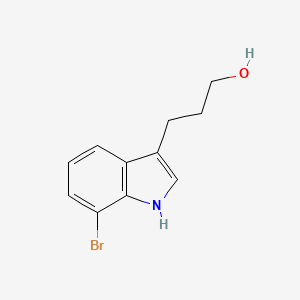
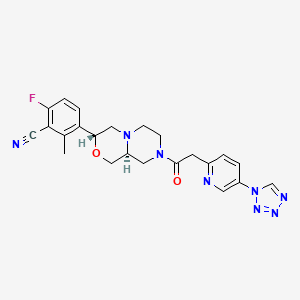
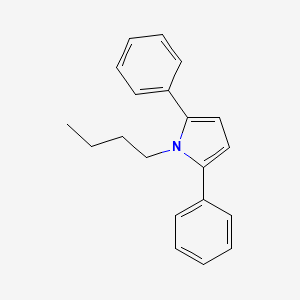
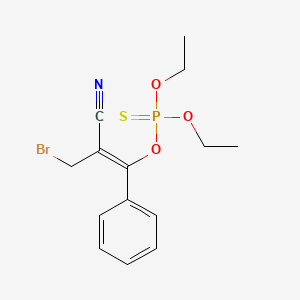
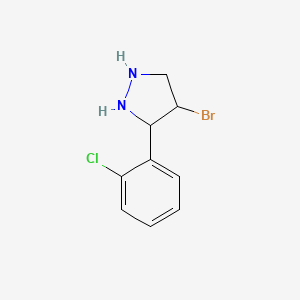
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
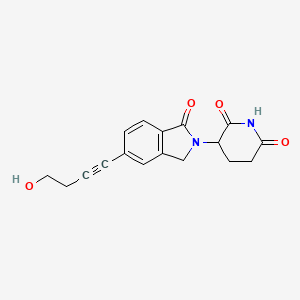
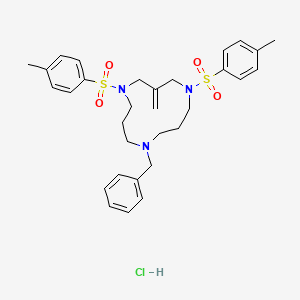
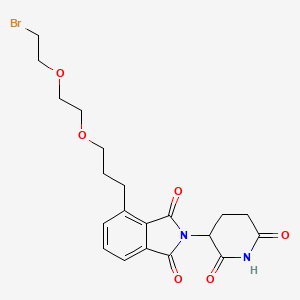
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)
